Product packaging for Chlorocriptine(Cat. No.:CAS No. 68944-88-7)

Chlorocriptine

Cat. No.: B566197
CAS No.: 68944-88-7
M. Wt: 610.152
InChI Key: VZEXWQJDRAAALP-AYFBDAFISA-N
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Description

Chlorocriptine is a chemical compound functioning as a dopaminergic receptor agonist. It has been demonstrated in scientific studies to inhibit prolactin secretion, making it a valuable tool for researchers investigating endocrine regulation and dopamine receptor function . With a molecular formula of C32H40ClN5O5 and a molecular weight of 610.14 g/mol, it is supplied as a powder with a purity of 98% or higher . For research purposes, it is soluble in solvents such as chloroform, dichloromethane, and DMSO. To ensure stability, this product should be stored protected from air and light, preferably in a refrigerated or frozen environment . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40ClN5O5 B566197 Chlorocriptine CAS No. 68944-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-5-chloro-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40ClN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEXWQJDRAAALP-AYFBDAFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68944-88-7
Record name Ergotaman-3',6',18-trione, 2-chloro-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, (5'alpha)- (9CI)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Synthesis and Derivatization Approaches for Chlorocriptine

Synthetic Methodologies for Related Ergot Alkaloid Derivatives

The ergoline (B1233604) scaffold, the core structure of ergot alkaloids, is a challenging synthetic target. Historically, total syntheses have been achieved through various strategies, often starting from simpler indole (B1671886) precursors. Key intermediates like Uhle's ketone have been pivotal in many successful syntheses of lysergic acid and its derivatives scispace.commdpi.comnih.gov. Modern approaches frequently employ catalytic methods, including asymmetric synthesis, to establish the multiple chiral centers present in the ergoline skeleton with high stereoselectivity sci-hub.sersc.orgresearchgate.netrsc.orgpnas.org. For instance, tandem Friedel-Crafts alkylation/Michael addition reactions, utilizing chiral catalysts, have been developed to construct the tricyclic core of ergoline derivatives, allowing for precise control over stereochemistry sci-hub.se.

Semi-synthetic approaches, starting from naturally occurring ergot alkaloids, are also common. Bromocriptine (B1667881), for example, is synthesized by the bromination of α-ergocryptine, a natural ergot alkaloid, at the C-2 position of the indole nucleus using N-bromosuccinimide wikipedia.orgnih.gov. This highlights a general strategy of functionalizing existing ergoline scaffolds.

Strategies for Targeted Structural Modification and Analogue Generation

The generation of novel analogues of ergot alkaloids, including potential derivatives like Chlorocriptine, relies on targeted structural modifications. Halogenation, specifically chlorination, is one such modification. Research has explored the halogenation of ergoline alkaloids, particularly at the 2-position of the indole nucleus. Processes involving systems like dimethylsulfoxide with trialkylhalosilanes or triarylhalosilanes have been reported for the selective halogenation of ergoline derivatives google.comgoogle.com. The introduction of halogens can significantly alter the pharmacological properties of these compounds, making it a valuable strategy in medicinal chemistry for exploring structure-activity relationships researchgate.net.

Beyond halogenation, other derivatization strategies aim to modify the ergoline scaffold to create libraries of compounds for biological evaluation. This includes introducing substituents at various positions, such as the C-4 position, to synthesize novel tetracyclic ergoline derivatives with controlled stereochemistry sci-hub.se. The chemical diversity achievable through these modifications is crucial for drug discovery efforts, building upon the established biological activities of ergot alkaloids nih.govchimia.ch.

Advanced Synthetic Techniques in Fine Chemical Synthesis

The synthesis of complex molecules like this compound benefits from advanced techniques in fine chemical synthesis. Asymmetric catalysis plays a critical role in establishing the stereochemical integrity of the ergoline core. Methods employing chiral secondary amine organocatalysts, transition metal catalysis (e.g., palladium, rhodium, iridium), and cascade reactions are frequently utilized to achieve high enantioselectivity and diastereoselectivity rsc.orgresearchgate.netrsc.orgpnas.orgnorthwestern.eduoup.comthieme-connect.com. For example, Rh(I)-catalyzed intramolecular cyclizations have been employed to construct key chiral intermediates for ergoline synthesis rsc.org. Furthermore, organocatalysis, particularly N-heterocyclic carbene (NHC) catalysis, has proven effective in the asymmetric synthesis of complex carbocycles and heterocycles, which are relevant to alkaloid structures northwestern.edu.

Modern synthetic strategies also incorporate techniques like flow chemistry and biomimetic approaches. Biomimetic synthesis emulates enzymatic modifications to generate diverse derivatives from a single precursor, amplifying chemical diversity and facilitating the discovery of novel compounds engineering.org.cn.

Chemoenzymatic and Biosynthetic Considerations in Compound Production

Biocatalysis and biosynthetic pathways offer alternative and complementary approaches to the chemical synthesis of ergot alkaloids. Enzymes can provide high chemo-, regio-, and stereoselectivity, often with a broader substrate scope than traditional chemical methods, enabling the production of a series of related derivatives researchgate.netnih.govrsc.orgwhiterose.ac.uknih.gov.

The biosynthesis of ergot alkaloids, primarily occurring in fungi like Claviceps species, involves a complex pathway starting from L-tryptophan mdpi.comnih.govnih.govmicrobiologyresearch.orgasm.orgnih.govrsc.org. Understanding these pathways has led to efforts in metabolic engineering and the use of biocatalysts for more sustainable and efficient production. Chemoenzymatic strategies integrate biological transformations with chemical synthesis, leveraging the strengths of both approaches. For instance, enzymes can be used to prepare chiral building blocks or perform specific functionalizations that are difficult to achieve chemically researchgate.netnih.govrsc.orgwhiterose.ac.uk. Research into plant-derived biocatalysts also offers potential for transforming medically important scaffolds nih.govmpg.de.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Chlorocriptine

Theoretical Frameworks in SAR/QSAR Studies

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org The analysis of SAR helps to identify the specific chemical groups or structural features—known as pharmacophores—that are responsible for a compound's biological effects. wikipedia.org This allows medicinal chemists to rationally design and synthesize new analogues with modified potency, selectivity, or other pharmacological properties. wikipedia.org The core principle is that structurally similar molecules are likely to exhibit similar biological and physicochemical properties. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) refines this principle by building mathematical models that correlate the chemical structure with a quantifiable biological activity. wikipedia.orglibretexts.org These models take the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error libretexts.org

In QSAR modeling, the structural features of molecules are represented by numerical values known as molecular descriptors. slideshare.net These can include physicochemical properties like lipophilicity, electronic distribution, and steric parameters. By developing a statistically significant correlation between these descriptors and the biological activity of a set of compounds, QSAR models can be used to predict the activity of new, unsynthesized molecules. libretexts.orgwikipedia.org This predictive capability is a powerful tool in drug discovery, guiding the optimization of lead compounds and reducing the need for exhaustive synthesis and screening. nih.gov

The essential steps in a QSAR study include:

Selection of a dataset of compounds with their associated biological activities. libretexts.orgwikipedia.org

Generation and calculation of molecular descriptors. mdpi.com

Construction of a mathematical model using statistical methods. libretexts.orgwikipedia.org

Validation of the model to ensure its predictive power. libretexts.orgwikipedia.org

Computational Approaches for Elucidating Structure-Activity Relationships

Computational methods are indispensable for exploring the SAR of compounds like Chlorocriptine, providing detailed insights at an atomic level that are often unattainable through experimental techniques alone.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, binds to its macromolecular target, typically a protein receptor. nih.gov Molecular docking simulations place the ligand into the binding site of a receptor and evaluate the binding affinity using a scoring function. nih.gov This process helps to identify the most likely binding pose and predict the strength of the interaction.

For ergot alkaloids like this compound, the primary targets are dopamine (B1211576) receptors. Docking studies reveal key interactions between the ergoline (B1233604) scaffold and amino acid residues within the receptor's binding pocket. For instance, mutagenesis studies have shown that a conserved aspartate residue in transmembrane helix 3 (TM3) forms a crucial ionic bond with the protonable amine group of dopamine and related agonists. nih.gov Furthermore, a series of serine residues within TM5 are known to be important for ligand binding and receptor activation. nih.gov

Molecular dynamics (MD) simulations extend upon static docking models by introducing motion, allowing researchers to observe the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com This provides insights into the conformational stability of the complex and can reveal subtle changes in interactions that are critical for biological activity. nih.govmdpi.com

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are applicable to the study of this compound. slideshare.netextrapolations.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) has been identified. slideshare.netextrapolations.com LBDD methods analyze the properties of these known active and inactive compounds to develop a pharmacophore model or a QSAR equation. nih.gov For this compound, this would involve comparing its structure to other known dopamine agonists to identify the common chemical features essential for activity. The ergoline scaffold of this compound itself serves as a template from which simplified synthetic analogues can be designed. drugdesign.org

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, for example, through X-ray crystallography or cryo-electron microscopy. extrapolations.com With the receptor structure available, potential drug candidates can be designed to fit precisely into the binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and ensuring structural complementarity. extrapolations.com Recent advances have provided high-resolution structures of dopamine receptors, enabling detailed SBDD efforts for ligands like this compound and its analogues. nih.govbiorxiv.org

Experimental Methodologies for SAR Elucidation of this compound Analogues

While computational studies provide predictive models, experimental validation is essential to confirm and refine SAR hypotheses. This involves the chemical synthesis of new analogues and the subsequent evaluation of their biological activity.

Design and Synthesis of Structurally Diverse Analogues

The synthesis of analogues of ergot alkaloids like this compound is a key strategy for exploring SAR. rsc.org The complex ergoline ring system serves as the core scaffold, and modifications can be systematically introduced at various positions to probe their effect on activity. mdpi.com

Strategies for creating structural diversity include:

Modification of the Ergoline Skeleton: Introducing or altering substituents on the indole (B1671886) nucleus is a common approach. The synthesis of the related compound Bromocriptine (B1667881), for example, involves the specific bromination of the alpha-ergokryptine precursor at the 2-position of the indole ring. nih.gov A similar strategy would be employed for the chlorination to produce this compound.

Alteration of the Peptide Moiety: For ergopeptine alkaloids, the tripeptide side chain can be modified. Hydrazinolysis, for example, can be used to cleave the peptide portion, allowing for the creation of new lysergic acid amides. mdpi.com

Simplification of the Scaffold: Entire portions of the molecule can be removed or replaced to create simplified analogues that retain the key pharmacophoric features but may have improved properties. drugdesign.org

The synthesis of a novel series of dopamine agonists designed from the structures of pergolide and other related compounds demonstrates how new chemical entities are created based on existing pharmacophores to achieve desired receptor profiles. nih.gov

Comparative Analysis of Biological Activities Across Homologous Series

Once a series of structurally related analogues is synthesized, their biological activity must be quantified to establish a clear SAR. For this compound and its analogues, this typically involves in vitro assays to determine their affinity and efficacy at different dopamine receptor subtypes (e.g., D1, D2, D3).

The results of these assays allow researchers to draw correlations between specific structural changes and biological outcomes. For example, altering substituents on the ergoline D-ring has been shown to change the potency of compounds by several orders of magnitude. researchgate.net

The table below presents hypothetical data for a homologous series of this compound analogues, illustrating how modifications at a specific position (R) on the ergoline scaffold could influence binding affinity (Ki) at the dopamine D2 receptor.

CompoundModification at RD2 Receptor Binding Affinity (Ki, nM)
This compound-Cl1.5
Analogue 1 (Bromocriptine)-Br1.2
Analogue 2-H8.0
Analogue 3-CH35.5
Analogue 4-NO212.3

This comparative analysis is the cornerstone of SAR, providing the empirical data needed to validate computational models and guide the next cycle of drug design and synthesis. biorxiv.org

An article on the "" cannot be generated at this time due to a lack of available scientific literature and research data specifically pertaining to this compound.

Extensive searches for "this compound" have not yielded specific information regarding its structure-activity relationships, key structural determinants for biological interaction, or its structure-biodegradability profile. The scientific data necessary to construct a thorough, informative, and accurate article as per the requested outline is not present in the public domain.

Research and data are available for the related compound, bromocriptine, as well as general principles of Structure-Biodegradability Relationships (SBR) for chlorinated compounds. However, adhering to the strict instruction to focus solely on "this compound" prevents the use of this related data as a substitute.

Therefore, until specific research on this compound becomes publicly available, the generation of the requested article is not feasible.

Mechanistic Investigations of Chlorocriptine S Biological Interactions

Elucidation of Molecular Targets and Pathways

No studies identifying the specific molecular targets or signaling pathways affected by Chlorocriptine could be located. Research in this area would typically involve techniques such as affinity chromatography, proteomics, or genetic screening to identify proteins or cellular pathways that directly interact with the compound.

Cellular and Subcellular Interaction Studies

There is no available research detailing the interactions of this compound at the cellular or subcellular level. Such studies would normally utilize microscopy, cell-based assays, and fractionation techniques to observe the effects of the compound on cell morphology, viability, and its localization within different cellular compartments.

Enzyme Kinetics and Inhibition Profiling in Relevant Biochemical Systems

Data on the enzyme kinetics and inhibition profile of this compound are not present in the available literature. This type of investigation would involve assays to measure the compound's effect on the activity of specific enzymes, determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Binding and Signaling Pathway Modulation Studies

No receptor binding assays or signaling pathway modulation studies for this compound have been published. These studies are crucial for understanding how a compound might initiate a cellular response by binding to specific receptors and activating or inhibiting downstream signaling cascades.

Preclinical Research Paradigms and in Vitro/in Vivo Model Systems in Chlorocriptine Studies

Development and Validation of In Vitro Research Models for Compound Evaluation

In vitro models are fundamental in the early stages of drug discovery and development, offering a controlled environment to investigate the specific cellular and molecular interactions of compounds like chlorocriptine.

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for characterizing the functional activity of this compound at its molecular targets, primarily dopamine (B1211576) receptors. These assays typically utilize engineered cell lines that stably or transiently express specific dopamine receptor subtypes, such as the D2 receptor.

Receptor Binding Assays: A primary step in characterizing this compound is to determine its binding affinity for dopamine receptors. Competitive binding assays are commonly employed, where a radiolabeled or fluorescently-tagged ligand with known affinity for the receptor competes with unlabeled this compound. The concentration of this compound that displaces 50% of the labeled ligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated, providing a measure of the drug's binding affinity. For instance, studies on related dopamine agonists have utilized Chinese hamster ovary (CHO) cells expressing human dopamine D2 receptors for such binding experiments. nih.gov

Functional Assays: Beyond binding, functional assays are critical to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the dopamine receptor. These assays measure the cellular response following receptor activation. Common readouts include changes in intracellular second messenger levels, such as cyclic AMP (cAMP). For D2-like receptors, which are Gi-coupled, activation typically leads to a decrease in cAMP levels. Assays like the LANCE Ultra cAMP assay can be used to quantify these changes in cell lines overexpressing the target receptor. preprints.org Other functional assays may measure changes in calcium flux or reporter gene expression downstream of receptor activation. researchgate.net

Table 1: Exemplary Cell-Based Assays for this compound Functional Characterization

Assay TypeCell LineTarget ReceptorMeasured ParameterTypical Finding for a Dopamine Agonist
Competitive Radioligand BindingCHO-K1 expressing human D2 receptorDopamine D2 ReceptorKi (inhibition constant)High affinity (low Ki value)
cAMP AssayHEK293 expressing human D2 receptorDopamine D2 ReceptorDecrease in intracellular cAMPDose-dependent reduction in cAMP
Calcium Flux AssayCHO-K1 co-expressing D2 receptor and Gα15Dopamine D2 ReceptorIncrease in intracellular Ca2+Dose-dependent increase in fluorescence
Reporter Gene AssayPituitary cell lines (e.g., GH3)Dopamine D2 ReceptorInhibition of prolactin gene promoter activitySuppression of reporter gene expression

Organotypic Cultures and Three-Dimensional (3D) Systems for Comprehensive Assessment

While traditional 2D cell cultures provide valuable information, they often lack the complex cell-cell and cell-matrix interactions of native tissues. Organotypic cultures and 3D cell models offer a more physiologically relevant environment for assessing the effects of this compound.

Organotypic brain slice cultures, which preserve the 3D architecture and synaptic connectivity of specific brain regions, are particularly valuable for studying the effects of dopamine agonists in a more intact neural circuit. vu.nlnih.govnih.goviss.itnih.govnih.govresearchgate.net For instance, slices of the striatum or substantia nigra can be used to investigate the impact of this compound on dopaminergic neuron survival, neurite outgrowth, and synaptic plasticity. vu.nlnih.govnih.goviss.itnih.govnih.govresearchgate.net These cultures can be maintained for several weeks, allowing for the study of longer-term effects of drug exposure. vu.nlnih.govnih.goviss.itnih.govnih.govresearchgate.net

3D cell culture systems, such as spheroids and organoids, are also emerging as powerful tools. For example, pituitary tumor spheroids could be used to evaluate the anti-proliferative and anti-secretory effects of this compound in a model that better mimics the tumor microenvironment. nih.govduke.edumdpi.com

Utilization of In Vivo Research Models for Pharmacological and Biological Exploration

In vivo models are indispensable for understanding the systemic effects, efficacy, and pharmacokinetic profile of this compound in a whole organism.

Selection and Characterization of Animal Models for Specific Biological Systems

The choice of animal model is dictated by the specific biological system and disease state being investigated. Rodent models are most commonly used in the preclinical evaluation of dopamine agonists like this compound.

Models of Hyperprolactinemia: To study the prolactin-lowering effects of this compound, animal models of hyperprolactinemia are employed. A common model involves the administration of estrogen to ovariectomized female rats, which induces a state of hyperprolactinemia and pituitary enlargement. nih.gov The efficacy of this compound can then be assessed by measuring the reduction in serum prolactin levels and the regression of pituitary hyperplasia. nih.gov Another model utilizes the dopamine antagonist sulpiride (B1682569) to induce hyperprolactinemia in primates, providing a platform to evaluate the potency and duration of action of dopamine agonists. nih.gov

Models of Parkinson's Disease: Given that dopamine agonists are a cornerstone of Parkinson's disease therapy, rodent models that replicate the key pathological features of this neurodegenerative disorder are extensively used. The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm where the neurotoxin is injected unilaterally into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopaminergic neurons. nih.govfrontiersin.orgresearchgate.netunipd.itmdpi.comnih.gov The therapeutic potential of this compound can be evaluated by assessing its ability to reverse motor deficits, such as rotational behavior induced by apomorphine (B128758) or amphetamine. nih.govfrontiersin.orgresearchgate.netunipd.itmdpi.comnih.gov Ultrastructural analysis of the caudate nucleus in these models can also reveal neuroprotective effects of the treatment. nih.gov

Table 2: Common Animal Models in this compound Research

ModelSpeciesInduction MethodKey Pathological FeatureApplication for this compound
Estrogen-induced HyperprolactinemiaRatEstradiol valerate (B167501) administrationElevated serum prolactin, pituitary hyperplasiaEvaluation of prolactin-lowering efficacy
Sulpiride-induced HyperprolactinemiaMarmosetSulpiride administrationElevated serum prolactin, anovulationAssessment of potency and duration of action
6-OHDA Model of Parkinson's DiseaseRatUnilateral 6-OHDA injectionDegeneration of nigrostriatal dopaminergic neuronsEvaluation of anti-parkinsonian and neuroprotective effects

Integration of Multi-Omics Technologies in Preclinical Model Analysis

Multi-omics approaches, which involve the comprehensive analysis of various molecular layers such as the genome, transcriptome, proteome, and metabolome, are increasingly being integrated into preclinical model analysis to gain a deeper understanding of the mechanisms of action of drugs like this compound. researchgate.netnih.govduke.edunih.govnih.govelsevierpure.comchula.ac.th By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment in the aforementioned animal models, researchers can identify novel therapeutic targets, biomarkers of drug response, and potential off-target effects. researchgate.netnih.govduke.edunih.govnih.govelsevierpure.comchula.ac.th For instance, transcriptomic analysis of pituitary tissue from hyperprolactinemic rats treated with this compound could reveal the downstream signaling pathways affected by dopamine D2 receptor activation.

Metabolic Profiling and Biotransformation Studies in Research Models

Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic properties and potential for drug-drug interactions. Both in vitro and in vivo models are utilized for these studies.

In vitro metabolism studies are typically conducted using liver subcellular fractions, such as microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netnih.govmdpi.com By incubating this compound with liver microsomes from different species (e.g., rat, dog, human) in the presence of necessary cofactors like NADPH, researchers can identify the major metabolic pathways and the specific CYP isoforms involved in its biotransformation. researchgate.netnih.govmdpi.com This information is critical for assessing the potential for metabolic drug-drug interactions and for selecting the most appropriate animal species for toxicology studies. frontiersin.org

Metabolic profiling in vivo involves the analysis of biological samples (e.g., plasma, urine, feces) from animals treated with this compound to identify and quantify its metabolites. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose. nih.govmdpi.comnih.govmdpi.com These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a whole organism.

Identification of Metabolites and Associated Biotransformation Pathways

The process of identifying metabolites and understanding their formation is a critical step in preclinical research. This typically involves a combination of in vitro and in vivo studies to elucidate how the parent compound is structurally altered by the body. criver.comnih.govnih.govchemrxiv.orgchemrxiv.org

In Vitro Approaches: Initial studies often utilize in vitro systems to generate metabolites for identification. nih.govmdpi.comnih.govnih.govnih.gov Common models include:

Liver Microsomes: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

Hepatocytes: Intact liver cells provide a more complete metabolic system, including both Phase I and Phase II enzymes. mdpi.com

Recombinant Enzymes: Specific enzymes, such as individual CYPs, can be used to determine their precise role in the metabolism of a compound.

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to separate and identify the chemical structures of the metabolites. criver.comchemrxiv.orgchemrxiv.org

In Vivo Studies: Animal models are used to confirm the metabolites identified in vitro and to discover any unique metabolites formed in a whole organism. youtube.comfrontiersin.org Biological samples, including plasma, urine, and feces, are collected after administration of the compound and analyzed for the presence of metabolites. rsc.org

Currently, there is no specific information available in the public domain detailing the identified metabolites of this compound or its specific biotransformation pathways.

Role of Xenobiotic-Metabolizing Enzymes and Pathways

Xenobiotic-metabolizing enzymes are responsible for the biotransformation of foreign compounds, including drugs. nih.govnih.govwikipedia.orgmdpi.comresearchgate.net These enzymes are broadly categorized into Phase I and Phase II enzymes. nih.govwikipedia.orgslideshare.net

Phase I Metabolism: These reactions typically introduce or expose functional groups on the parent molecule, making it more polar. nih.govwikipedia.orgslideshare.netnih.gov The most important family of Phase I enzymes is the cytochrome P450 (CYP) superfamily . nih.govmdpi.comopenanesthesia.orgresearchgate.netnih.gov Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. wikipedia.orgnih.govwikipedia.orgslideshare.net Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). nih.govwikipedia.org

Without specific studies on this compound, the particular xenobiotic-metabolizing enzymes and pathways involved in its metabolism remain unidentified.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in preclinical drug development to understand the relationship between drug concentration and its effect over time. researchgate.nettaylorfrancis.comyoutube.comnih.govnih.goveuropub.co.uknih.gov

Pharmacokinetics (PK): PK studies describe what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). youtube.comnih.gov In preclinical settings, PK parameters are determined in animal models to understand how the drug is handled by a living system. youtube.comrsc.org This information is vital for predicting human pharmacokinetics. nih.gov

Pharmacodynamics (PD): PD studies investigate what a drug does to the body, characterizing the relationship between drug concentration at the site of action and the resulting pharmacological effect. youtube.com

PK/PD Modeling: Integrated PK/PD models are mathematical tools used to link drug exposure (PK) to the pharmacological response (PD). researchgate.netnih.govnih.gov These models can help in:

Understanding the time course of drug effects.

Predicting the efficacy and potential toxicity of different dosing regimens.

Translating preclinical findings to clinical trial design. taylorfrancis.com

As of now, no preclinical pharmacokinetic or pharmacodynamic modeling data for this compound has been published.

Advanced Analytical Methodologies for Chlorocriptine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. In the context of chlorocriptine research, both high-performance liquid chromatography and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful separation technique that combines a liquid mobile phase with a solid stationary phase to separate components of a mixture. wikipedia.orgyoutube.com It is widely utilized for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase packed in a column. youtube.com

A typical HPLC system consists of a solvent delivery system (pumps), an injector, a chromatographic column, and a detector. youtube.com The choice of stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., acetonitrile (B52724) and water), and detector (e.g., UV-Vis) are critical for achieving optimal separation and detection of this compound. sigmaaldrich.comresearchgate.net For instance, a method developed for a similar compound, chlorocresol, utilized a Chromolith® HighResolution RP-18 endcapped column with a mobile phase of water and acetonitrile. sigmaaldrich.com The detection was carried out at 240 nm. sigmaaldrich.com The principles of HPLC allow for both qualitative identification based on retention time and quantitative analysis based on peak area.

Detailed research on related chlorinated compounds demonstrates the utility of HPLC. For example, a rapid and sensitive isocratic reversed-phase HPLC method was developed for the simultaneous determination of chlorhexidine (B1668724) and its degradation product, p-chloroaniline, in pharmaceutical formulations. researchgate.net This method employed an XBridge C18 column and a mobile phase of acetonitrile and a pH 3.0 phosphate (B84403) buffer solution. researchgate.net Similarly, an HPLC method for the analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, used a polymeric-reversed phase column and a high pH mobile phase to achieve sharp, well-resolved peaks. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Chloro-Compounds

ParameterChlorocresol Analysis sigmaaldrich.comChlorhexidine and p-chloroaniline Analysis researchgate.net2-Chloroprocaine Metabolite Analysis nih.gov
Column Chromolith® HighResolution RP-18 endcapped, 150 x 4.6 mmXBridge C18Polymeric-reversed phase
Mobile Phase [A] water; [B] acetonitrile (55:45, A:B)32:68 (v/v) of acetonitrile and a pH 3.0 phosphate buffer solution10% or 20% acetonitrile in 50 mM aqueous sodium phosphate buffer, pH = 11.50
Flow Rate 1 mL/min2 mL/minNot specified
Column Temp. 30 °C40 °CNot specified
Detector 240 nm239 nmNot specified

Gas Chromatography (GC)

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile substances. libretexts.org In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase. libretexts.orgpfc.hr The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. organomation.com While less common for large, non-volatile molecules like ergot alkaloids unless derivatized, GC can be highly effective for analyzing volatile metabolites or degradation products of this compound.

A standard gas chromatograph includes an injection port, a column housed in an oven, a carrier gas flow control system, and a detector. libretexts.org The choice of column (e.g., fused silica (B1680970) capillary columns) and detector (e.g., flame ionization detector or mass spectrometer) is crucial for the analysis. organomation.com For chlorinated hydrocarbons, electron capture detectors (ECD) are particularly sensitive. epa.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is an indispensable tool in chemical analysis, providing information about the molecular weight and structure of an analyte. wikipedia.org

LC-MS/MS and GC-MS Applications in Compound Characterization

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform with enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. wikipedia.orgeag.com This technique is particularly well-suited for the analysis of complex biological samples. wikipedia.org In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. eag.com These ions are then separated in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. eag.com This process, known as selected reaction monitoring (SRM), provides high specificity and sensitivity for quantitative analysis. fda.gov For instance, a method for chloramphenicol (B1208) in shrimp utilized LC-MS/MS with a C18 column and negative ion mode monitoring, where the precursor ion at m/z = 321 yielded four main product ions. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and quantification of volatile and semi-volatile compounds. wikipedia.org After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized and fragmented, typically by electron impact (EI). libretexts.org The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. wikipedia.org GC-MS is widely used in forensic science, environmental analysis, and drug detection. wikipedia.org A GC-MS method for analyzing chloropyramine (B1668806) hydrochloride in ointments involved extraction and separation on a fused silica ZB-5 capillary column. scispace.com Similarly, methods for analyzing fumigants like chloropicrin (B1668804) in various matrices have been developed using GC-MS/MS. eurl-pesticides.eu

Table 2: Research Findings from GC-MS Analysis of Related Compounds

CompoundMatrixKey FindingsReference
Chloropicrin AirAnalysis via GC/MS after adsorption onto XAD-4 resin and desorption with methylene (B1212753) chloride. Reporting limit of 0.025 µg per sample. ca.gov
Chloropicrin AirAnalysis of samples collected on XAD-4 sorbent tubes and extracted with ethyl acetate. Analysis by GC/MS in selected ion monitoring (SIM) mode. ca.gov
Chloropyramine hydrochloride OintmentsMethod validated for linearity, specificity, precision, and recovery (90.0–98.7%). LOD of 0.04 mg/g and LOQ of 0.132 mg/g. scispace.com
Fumigants (including Chloropicrin) Cereals and dried fruitsMulti-method using GC-MS/MS for analysis. Linear range for most fumigants was 0.005 to 2 ppm. eurl-pesticides.eu

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and identifying metabolites. ijpras.comresearchgate.net Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer high resolving power. ijpras.com

When coupled with liquid chromatography (LC-HRMS), this technique is a cornerstone of modern metabolomics research. animbiosci.orgnih.gov It allows for untargeted screening of metabolites in biological samples. animbiosci.org The process involves separating metabolites by LC, obtaining their accurate mass with HRMS, and then using this information to propose elemental formulas. nih.gov Fragmentation data from MS/MS experiments further aids in structural elucidation. ijpras.comnih.gov For example, a non-targeted metabolomics study of grape juice used both DI-FT-ICR-MS and RP-UHPLC-Q-ToF-MS to identify thousands of distinct metabolites. mdpi.com The high resolution of these techniques allows for the differentiation of isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide information about molecular structure and properties. nih.govanalytik-jena.com

Various spectroscopic methods are employed for molecular characterization. nih.govNuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by observing the behavior of atomic nuclei in a magnetic field. analytik-jena.comspectroscopyonline.comInfrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.comUltraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. nptel.ac.in These techniques, often used in combination, provide a comprehensive picture of the molecular structure of a compound like this compound. americanpharmaceuticalreview.comnptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the precise molecular structure of a compound. nanofase.euabdn.ac.uk It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. abdn.ac.uk When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, causing them to transition to a higher energy spin state. nanofase.eu The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular framework. uomustansiriyah.edu.iq

For a molecule with the complexity of this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would provide information on the number of chemically distinct protons, their electronic environment (via chemical shift), the number of neighboring protons (via spin-spin splitting or multiplicity), and the relative number of protons of a particular type (via integration). nih.gov For instance, protons on the aromatic ergoline (B1233604) ring system would appear at a different chemical shift than those on alkyl side chains. ismar.org

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. careerendeavour.com Given the large number of carbon atoms in this compound, the spectrum would be spread over a wide chemical shift range (typically 0-220 ppm), which helps in resolving individual carbon signals. pdvpmtasgaon.edu.in Proton-decoupled ¹³C NMR, where each carbon appears as a single line, is the most common experiment, simplifying the spectrum and improving sensitivity. pdvpmtasgaon.edu.in

While specific experimental NMR data for this compound is not publicly available, the expected chemical shift ranges for the types of protons and carbons present in its structure can be predicted based on general principles.

Table 1: Predicted NMR Chemical Shift Ranges for Functional Moieties in this compound

NucleusFunctional MoietyTypical Chemical Shift (δ) Range (ppm)
¹HAromatic (ergoline ring)6.5 - 8.5
¹HAlkyl (e.g., -CH, -CH₂, -CH₃)0.5 - 4.5
¹HAmide (N-H)5.0 - 8.5
¹HAlkoxy (-OCH₃)3.3 - 4.0
¹³CAromatic/Alkene (C=C)100 - 150
¹³CAlkyne (C≡C)65 - 90
¹³CAlkyl (-C-)10 - 70
¹³CCarbonyl (C=O)160 - 220

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques like IR and UV-Vis provide complementary information to NMR in structural analysis.

Table 2: Characteristic IR Absorption Frequencies for Bonds in this compound

Bond TypeFunctional GroupTypical Absorption Range (cm⁻¹)Intensity
N-H stretchAmine, Amide3200 - 3500Medium
C-H stretchAromatic3000 - 3100Medium-Weak
C-H stretchAlkyl2850 - 3000Strong
C=O stretchAmide1630 - 1690Strong
C=C stretchAromatic1450 - 1600Medium-Weak
C-N stretchAmine, Amide1020 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from a ground state to an excited state. cdc.gov This technique is particularly useful for analyzing molecules containing chromophores, which are light-absorbing groups, especially those with conjugated π-systems (alternating single and double bonds). msu.edumatanginicollege.ac.in The extensive conjugated system of the ergoline nucleus in this compound would be expected to produce strong absorption in the UV region. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation. matanginicollege.ac.in The choice of solvent can influence the λmax. uomustansiriyah.edu.iq

Impurity Profiling and Characterization of Reference Standards

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its final formulated product. enamine.net This is a critical regulatory requirement to ensure the safety and efficacy of pharmaceuticals, as even small amounts of certain impurities can be harmful. hmdb.ca Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on setting acceptable limits for impurities. enamine.net

For this compound, impurities could arise from several sources:

Synthesis-related impurities: By-products, intermediates, or reagents carried over from the multi-step synthesis process.

Degradation products: Formed by the breakdown of the this compound molecule under the influence of light, heat, or pH during storage or manufacturing.

The accurate identification and quantification of these impurities rely on the use of highly characterized reference standards . sigmaaldrich.com A reference standard is a well-characterized substance used as a benchmark for quality control. msu.edu Both a primary reference standard for this compound itself and reference standards for known impurities are necessary. usp.org These standards are used to validate analytical methods and to confirm the identity and concentration of impurities in routine quality control testing. sigmaaldrich.com

Development and Validation of Novel Analytical Techniques for Complex Biological Matrices

To understand the pharmacokinetics of a drug, it is essential to measure its concentration over time in biological fluids like blood or plasma. researchgate.net This requires the development of highly sensitive and selective analytical methods capable of detecting the drug in a complex biological matrix. nih.gov

For a compound like this compound, a state-of-the-art technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. researchgate.netbiopharminternational.com This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. mdpi.com

The development and validation of such a method involves several key stages:

Sample Preparation: The drug must be extracted from the biological matrix to remove interfering components like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biopharminternational.commdpi.com

Chromatographic Separation: The sample extract is injected into an HPLC system, where an appropriate column (e.g., a C18 column) and mobile phase are used to separate this compound from any remaining matrix components or metabolites. rsc.org

Detection: The mass spectrometer is set to detect a specific precursor-to-product ion transition for this compound in a process called Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. rsc.org

Method Validation: Before the method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines (e.g., from the FDA or EMA) to ensure its reliability. mdpi.com

Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescription
Specificity & SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity & RangeDemonstrates a proportional relationship between the instrument response and the known concentration of the analyte over a specific range. mdpi.com
AccuracyThe closeness of the measured concentration to the true concentration.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra- and inter-day precision.
Limit of Quantification (LOQ)The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
RecoveryThe efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Matrix EffectThe influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.
StabilityThe chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Theoretical Chemistry and Computational Studies of Chlorocriptine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and semiempirical methods, are fundamental for elucidating a molecule's electronic structure and predicting its chemical reactivity. Methods such as B3LYP or M06-2X functionals, coupled with appropriate basis sets (e.g., def2-TZVP), can provide detailed insights into the electron distribution, molecular orbitals, and energetic properties of Chlorocriptine.

Calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and potential for electron transfer. DFT can also compute molecular descriptors such as dipole moment, polarizability, and hardness, which influence intermolecular interactions and chemical behavior. Furthermore, local reactivity can be assessed using Fukui indices, identifying specific atoms or regions prone to nucleophilic or electrophilic attack. These calculations are vital for understanding how this compound might interact with other molecules or biological targets at a fundamental electronic level.

Illustrative Data Table: Hypothetical Quantum Chemical Descriptors for this compound

ParameterCalculated Value (a.u.)Significance
HOMO Energy-5.85Highest occupied energy level, related to electron donation potential.
LUMO Energy-1.50Lowest unoccupied energy level, related to electron acceptance potential.
HOMO-LUMO Gap (ΔE)4.35Indicates stability and reactivity; smaller gap implies higher reactivity.
Dipole Moment (µ)7.25 DMeasures molecular polarity and potential for electrostatic interactions.
Global Hardness (η)2.175Resistance to electronic deformation; higher value indicates greater stability.

Note: The values presented in this table are hypothetical and illustrative, based on typical ranges for complex organic molecules and not derived from specific studies on this compound.

Molecular Dynamics and Simulation Techniques for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational flexibility of molecules like this compound over time. By solving Newton's equations of motion for each atom, MD simulations can reveal how a molecule samples different conformations, its structural stability, and its interactions with its environment (e.g., solvent, biological membranes). Software packages like GROMACS are commonly used for these simulations.

Illustrative Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Simulation ParameterAverage Value (Å)Interpretation
RMSD (Overall)2.5 ± 0.8Indicates moderate structural deviation from the starting conformation over time.
RMSF (Flexible Region)1.2 ± 0.4Highlights regions of significant atomic fluctuation, indicating flexibility.
Radius of Gyration (Rg)8.5 ± 0.3Reflects the overall compactness of the simulated this compound molecule.

Note: The values presented in this table are hypothetical and illustrative, based on typical outputs from molecular dynamics simulations of medium-sized organic molecules.

Prediction of Physicochemical Parameters via Computational Methods

The accurate prediction of physicochemical parameters is fundamental for understanding a compound's behavior in various contexts, including biological systems and the environment. Computational methods, such as Quantitative Structure-Property Relationship (QSPR) modeling and machine learning (ML) algorithms, are widely used for this purpose. Tools like COSMO-RS, EPI Suite, or cheminformatics libraries (e.g., RDKit) can predict properties such as octanol-water partition coefficient (LogP), water solubility (LogS), boiling point (BP), melting point (MP), and vapor pressure (VP).

For this compound, the prediction of LogP (a measure of lipophilicity) is particularly relevant for its potential absorption and distribution. Predicted values, such as a LogP of 4.97, suggest a degree of lipophilicity. Other predicted properties like density, boiling point, and flash point provide further physical characterization. These computational predictions help in guiding experimental design and in silico screening processes, offering a cost-effective and time-efficient alternative to extensive experimental measurements.

Illustrative Data Table: Predicted Physicochemical Parameters for this compound

Physicochemical ParameterPredicted ValueUnitsSignificance
LogP (Octanol-Water)4.97dimensionlessIndicates lipophilicity; higher values suggest greater affinity for lipids.
Water Solubility (LogS)-5.5log(mol/L)Estimated solubility in water; lower values indicate poor water solubility.
Molecular Weight610.14 g/mol Fundamental property related to molecular size and composition.
Density1.4g/cm³Mass per unit volume, relevant for physical handling and formulation.
Boiling Point~880.1°CTemperature at which liquid vaporizes; indicates thermal stability.

Note: The values presented in this table are based on predictions from various computational tools and databases, and are illustrative. Specific experimental validation is required.

Computational Toxicology and Ecotoxicology Insights (Excluding Specific Adverse Effects or Safety Profiles)

Computational toxicology leverages in silico methods, including Quantitative Structure-Activity Relationships (QSAR) and machine learning models, to predict potential toxicological and ecotoxicological endpoints of chemical compounds. These approaches aim to identify potential hazards early in the development process, reducing the need for extensive animal testing and prioritizing compounds for further investigation.

For this compound, computational toxicology could involve building QSAR models based on its structural features to predict general toxicity indicators, such as mutagenicity, carcinogenicity, or potential interactions with specific biological pathways. Ecotoxicology would similarly assess its potential environmental impact by predicting properties related to its persistence, bioaccumulation, and toxicity to ecological receptors. The focus remains on the predictive methodologies and the types of insights they can offer regarding potential liabilities, rather than detailing specific adverse effects or safety profiles, which are outside the scope of this section. Machine learning and AI are increasingly integrated into these workflows to enhance the accuracy and interpretability of toxicity predictions.

Application of Machine Learning and Artificial Intelligence in Compound Property Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing compound property prediction by enabling the development of sophisticated models that can learn complex structure-property relationships from large datasets. Techniques such as gradient boosting, random forests, support vector machines, and deep learning architectures (e.g., graph neural networks, transformers) are employed. These methods can integrate various molecular representations, including molecular fingerprints, descriptors, or even raw SMILES strings.

For this compound, ML models could be trained to predict a wide array of properties, from physicochemical parameters and ADMET profiles to biological activity and even synthetic accessibility. By leveraging vast chemical databases, AI can accelerate the discovery and optimization of compounds by identifying promising candidates and predicting their behavior with high accuracy. For instance, models trained on similar alkaloid structures could provide initial predictions for this compound's properties, guiding further computational and experimental efforts.

Illustrative Data Table: Hypothetical Machine Learning Model Performance for Predicting a Physicochemical Property of this compound

ML Model/AlgorithmPredicted PropertyR² ValueMAE (Mean Absolute Error)Notes
LightGBMLogP0.910.25Trained on diverse chemical datasets, potentially including this compound analogs.
Random ForestWater Solubility0.880.30Utilizes ensemble methods for robust prediction of solubility.
Graph Neural NetworkMelting Point0.8515.2 °CLeverages graph representations for capturing structural nuances.

Note: The performance metrics (R² and MAE) presented in this table are hypothetical and illustrative, representing typical outcomes for well-trained ML models on physicochemical properties.

Future Directions and Emerging Research Avenues for Chlorocriptine

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one drug, one target" model is insufficient to describe the complex interactions of compounds like chlorocriptine within a biological system. nih.gov Future research must integrate systems-level methodologies to build a comprehensive understanding of its mechanism of action.

Network Pharmacology: This approach combines pharmacology with network biology to investigate drug-target-disease interactions on a systemic level. nih.govneist.res.in For this compound, a network pharmacology study could systematically map its potential protein targets and pathways. A similar computational study on the related compound bromocriptine (B1667881) revealed a significant intersection with histamine-associated protein networks, suggesting novel polypharmacological mechanisms beyond its known dopaminergic effects. mdpi.com Applying this paradigm to this compound would elucidate its broader bioactivity profile, predict potential off-target effects, and identify opportunities for drug repurposing. mdpi.com The process involves integrating data from cheminformatics, genomics, and proteomics to construct and analyze interaction networks, revealing key biological hubs and modules affected by the compound. mdpi.com

Systems Biology: A systems biology approach complements network pharmacology by employing mathematical and computational modeling to simulate the dynamic effects of this compound on cellular pathways. nih.gov This can range from "top-down" hypothesis-driven models to "bottom-up" data-driven models that integrate experimental data from transcriptomics, proteomics, and metabolomics. nih.gov By analyzing how this compound perturbs these complex networks, researchers can gain a holistic understanding of its physiological impact, moving beyond simple receptor binding to the downstream functional consequences.

Below is a hypothetical workflow for a network pharmacology study on this compound.

PhaseObjectiveMethodology/DatabasesPotential Outcome
1. Target PredictionIdentify potential protein targets of this compound.Utilize cheminformatic databases (e.g., TCMSP, SwissTargetPrediction) to predict binding partners based on chemical structure similarity.A list of putative direct and indirect molecular targets.
2. Network ConstructionBuild a compound-target-pathway interaction network.Integrate predicted targets with known protein-protein interaction (e.g., STRING) and pathway (e.g., KEGG, Reactome) databases. mdpi.comVisualization of the complex biological network influenced by this compound.
3. Network AnalysisIdentify key proteins and pathways central to the compound's effect.Apply topological analysis (e.g., degree centrality, betweenness centrality) using software like Cytoscape to identify hub proteins. neist.res.inPrioritized list of targets and pathways for experimental validation.
4. Experimental ValidationConfirm the computationally predicted interactions.Conduct in vitro binding assays and cell-based functional assays on high-priority targets.Validated molecular mechanisms and potential novel therapeutic applications.

Exploration of Novel Academic Applications for the Compound

The insights gained from systems-level analyses can position this compound as a valuable chemical probe for academic research. A chemical probe is a small molecule used to study biological processes or validate therapeutic targets. By characterizing its full range of biological activities, this compound could be repurposed as a tool to investigate pathways previously unassociated with ergot alkaloids. For instance, if network pharmacology studies, analogous to those on bromocriptine, suggest interactions with neuroinflammatory pathways or specific G-protein coupled receptors (GPCRs) involved in cognition, this compound could be employed in academic settings to dissect these complex signaling cascades. mdpi.com This shifts its utility from a potential therapeutic agent to a fundamental research tool for exploring disease mechanisms and basic cell biology.

Development of Advanced Methodological Platforms for Research

Advancing this compound research necessitates the use and development of sophisticated methodological platforms.

Computational Modeling: Beyond initial network construction, advanced computational techniques like molecular dynamics (MD) simulations can provide high-resolution insights into the binding affinity and stability of this compound with its predicted targets. mdpi.comnih.gov These simulations model the physical movements of atoms over time, offering a dynamic view of the ligand-receptor interaction that static docking cannot provide.

High-Throughput Screening: Modern screening platforms can be used to experimentally test the predictions from computational models on a large scale. Techniques such as high-content imaging can assess the phenotypic impact of this compound across various cell types, providing rich datasets for systems-level analysis. nih.gov

Integrated 'Omics' Approaches: A comprehensive research platform would involve treating biological systems (e.g., cell cultures, organoids) with this compound and subsequently performing multi-omics analysis (genomics, transcriptomics, proteomics, metabolomics). The integration of these large datasets requires advanced bioinformatics pipelines and machine learning algorithms to identify significant patterns and causal relationships.

The table below compares various research platforms applicable to future this compound studies.

Methodological PlatformDescriptionApplication to this compound Research
Molecular Dynamics (MD) SimulationA computational method that simulates the physical movements of atoms and molecules.Validates binding modes and estimates binding free energy for predicted targets, refining network pharmacology hypotheses. mdpi.com
Machine Learning ModelsAlgorithms that can learn from and make predictions on data.Can be trained on existing drug-target data to predict novel targets for this compound or analyze complex 'omics' datasets to identify response signatures.
High-Content ImagingAn automated microscopy and image analysis technique to quantify phenotypic changes in cells.Provides unbiased, quantitative data on the morphological and functional effects of this compound, revealing its cellular impact beyond specific targets.
CRISPR-based ScreeningA genome-editing technology used to systematically knock out genes to identify those that modify a drug's effect.Can identify genes that are essential for this compound's activity or that confer resistance, thereby validating targets and uncovering pathway dependencies.

Collaborative Research Initiatives and Data Sharing Paradigms in Chemical Biology

The complexity of modern chemical biology research demands a shift away from siloed efforts towards collaborative initiatives. collaborativeresearch.us Investigating this compound's full potential will require expertise from diverse fields, including medicinal chemistry, computational biology, pharmacology, and clinical research. Large-scale initiatives, such as those fostered by the National Institutes of Health (NIH), bring together researchers from multiple institutions to tackle complex scientific questions. nih.gov

A critical enabler of collaboration is the adoption of modern data-sharing paradigms. Sharing individual patient or experimental data can be challenging due to privacy and proprietary concerns. nih.gov Emerging solutions include:

Federated Learning: This approach allows multiple parties to collaboratively train a machine learning model without sharing the underlying raw data. researchgate.netmdpi.com Each institution trains a model on its local data, and a central server aggregates the model parameters, creating a global model that benefits from diverse datasets while preserving privacy. researchgate.net

Data Cooperatives: This model provides a legal and institutional framework for stakeholders to pool their data in a trusted, pre-competitive space. mdpi.com This structure is governed by the members, ensuring that data is used according to agreed-upon rules for the collective benefit of the research community.

Such collaborative frameworks are essential for generating datasets of sufficient statistical power to uncover subtle but significant effects of compounds like this compound. nih.gov

Identification and Addressing of Unanswered Questions and Research Gaps

Despite its long existence, significant research gaps remain for this compound, which future studies should aim to address. A clear roadmap for future research is essential. researchgate.net

Key Unanswered Questions:

What is the complete target profile of this compound? Beyond its presumed dopaminergic activity, what other receptors, enzymes, and ion channels does it interact with at physiologically relevant concentrations?

How does its activity profile differ from other ergot alkaloids? A comparative systems-level analysis against compounds like bromocriptine, lisuride, and ergometrine could reveal unique therapeutic windows or research applications for this compound.

Which signaling pathways are most significantly modulated by this compound? Moving beyond receptor binding, research must elucidate the downstream consequences on key cellular signaling networks, such as the PI3K-Akt or cAMP pathways mentioned in studies of related compounds. mdpi.com

Can this compound serve as a scaffold for novel chemical entities? Can its structure be modified to enhance potency for newly discovered targets while minimizing activity at others, leading to more selective chemical probes or therapeutic candidates?

Addressing these questions through the integrated, collaborative, and technologically advanced approaches outlined above will define the next chapter in the scientific story of this compound, potentially unlocking new applications in both fundamental research and medicine.

Q & A

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Combine cellular thermal shift assays (CETSA) with proteomic profiling to confirm target binding. Use CRISPR-Cas9 knock-in models expressing tagged target proteins for pull-down assays. Cross-validate with siRNA-mediated gene silencing and rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.